3-Acétylthiazolidine-2-thione

Vue d'ensemble

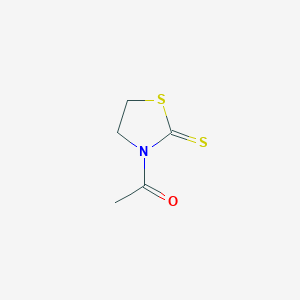

Description

3-Acetylthiazolidine-2-thione (AT-2-T) is a small molecule that has been studied for its potential as a therapeutic drug. AT-2-T is a member of the thiazolidine-2-thione family, which is a group of compounds with a variety of properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. AT-2-T has been shown to have a variety of pharmacological effects, including inhibition of tumor growth, suppression of inflammation and oxidative stress, and the promotion of cell survival. AT-2-T is also being studied for its potential to treat a range of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Applications De Recherche Scientifique

Inhibition de la Xanthine Oxidase pour le Traitement de l'Hyperuricémie

Les dérivés de la 3-acétylthiazolidine-2-thione ont été synthétisés et évalués en tant qu'inhibiteurs novateurs de la xanthine oxydase (XO), une enzyme clé dans le développement de l'hyperuricémie . Ces dérivés présentent une forte activité inhibitrice, certains composés surpassant les traitements traditionnels comme l'allopurinol. Les études de relation structure-activité indiquent que des groupes fonctionnels spécifiques sont essentiels pour l'activité inhibitrice de la XO, faisant de ces dérivés des pistes prometteuses pour le traitement de l'hyperuricémie .

Réactions d'Aldol Enantiosélectives en Synthèse Organique

Le composé a été utilisé dans des réactions de type aldol hautement enantiosélectives avec des aldéhydes achiraux pour former divers composés β-hydroxycarbonylés . Ce processus utilise l'énolate de l'étain divalent et la diamine chirale dérivée de la (S)-proline comme ligand, mettant en évidence l'utilité du composé dans la création de substances énantiomériquement pures, ce qui est essentiel pour le développement de produits pharmaceutiques .

Propriétés Antidiabétiques

Comme d'autres composés de la thiazolidinone, la this compound peut posséder des propriétés antidiabétiques. Ces composés peuvent jouer un rôle dans la régulation de la glycémie, ce qui est un domaine d'intérêt significatif dans la recherche sur le diabète .

Applications Antimicrobiennes et Antivirales

La classe des thiazolidinones, à laquelle appartient la this compound, présente un large spectre d'activités biologiques, y compris des effets antimicrobiens et antiviraux . Cela en fait un composé précieux pour le développement de nouveaux traitements contre diverses infections bactériennes et virales.

Effets Anti-inflammatoires et Anticonvulsivants

Les thiazolidinones sont connues pour leurs activités anti-inflammatoires et anticonvulsivantes . La recherche sur la this compound pourrait étendre ces propriétés, menant potentiellement à de nouveaux agents thérapeutiques pour les affections caractérisées par l'inflammation et les convulsions.

Mécanisme D'action

Target of Action

Thiazolidine-2-thione derivatives, a class of compounds to which 3-acetylthiazolidine-2-thione belongs, have been synthesized as inhibitors of xanthine oxidase (xo), a key enzyme in the generation and development of hyperuricemia .

Mode of Action

It has been used in the highly enantioselective aldol-type reaction forming various β-hydroxy carbonyl compounds . This reaction is achieved via divalent tin enolate employing chiral diamine derived from (S)-proline as a ligand .

Biochemical Pathways

Given its potential role as an xo inhibitor , it may impact purine metabolism, where XO plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.

Result of Action

As a potential xo inhibitor , it could potentially reduce the production of uric acid, thereby mitigating the symptoms of conditions like gout and hyperuricemia.

Analyse Biochimique

Biochemical Properties

3-Acetylthiazolidine-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with xanthine oxidase, an enzyme involved in purine metabolism. 3-Acetylthiazolidine-2-thione acts as an inhibitor of xanthine oxidase, reducing the production of uric acid and potentially alleviating conditions like hyperuricemia . Additionally, it forms hydrogen bonds with amino acid residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and modulating enzymatic activity .

Cellular Effects

3-Acetylthiazolidine-2-thione affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, 3-Acetylthiazolidine-2-thione modulates the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of 3-Acetylthiazolidine-2-thione involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with xanthine oxidase involves the formation of hydrogen bonds with key amino acid residues, leading to enzyme inhibition . Additionally, 3-Acetylthiazolidine-2-thione can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetylthiazolidine-2-thione change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that 3-Acetylthiazolidine-2-thione maintains its inhibitory effects on enzymes like xanthine oxidase over extended periods, although its potency may decrease due to gradual degradation . In vitro studies have demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 3-Acetylthiazolidine-2-thione vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as reducing uric acid levels and alleviating symptoms of hyperuricemia . At higher doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-Acetylthiazolidine-2-thione is involved in several metabolic pathways. It interacts with enzymes like xanthine oxidase, influencing purine metabolism and reducing uric acid production . Additionally, it affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Acetylthiazolidine-2-thione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors like tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-Acetylthiazolidine-2-thione plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization enhances its ability to modulate cellular processes and exert its biochemical effects .

Propriétés

IUPAC Name |

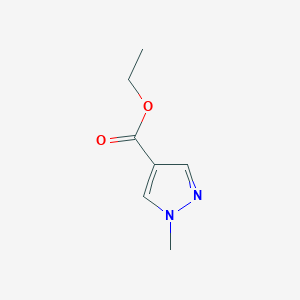

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-acetylthiazolidine-2-thione a valuable reagent in asymmetric synthesis?

A1: 3-Acetylthiazolidine-2-thione can act as a chiral auxiliary, a temporary chiral unit attached to an achiral molecule to control the stereochemical outcome of a reaction. Specifically, it facilitates the formation of chiral β-hydroxy carbonyl compounds, which are important building blocks for various pharmaceuticals and natural products. [, ]

Q2: How does 3-acetylthiazolidine-2-thione contribute to enantioselectivity in aldol-type reactions?

A2: Research suggests that 3-acetylthiazolidine-2-thione, upon deprotonation, forms a divalent tin enolate in the presence of tin(II) reagents. [, ] This tin enolate, when combined with chiral diamine ligands derived from (S)-proline, creates a chiral environment. This environment allows for the selective approach of achiral aldehydes to the enolate, ultimately leading to the formation of a specific enantiomer of the β-hydroxy carbonyl product. [, ]

Q3: What are the advantages of using 3-acetylthiazolidine-2-thione compared to other chiral auxiliaries for this type of reaction?

A3: One notable advantage is the ease of removing the 3-acetylthiazolidine-2-thione auxiliary after the aldol reaction. This removal can be achieved under mild conditions via methanolysis, simplifying the purification process. [] Additionally, the research highlights the effectiveness of amino alcohol-derived thiazolidinethiones like 4-(S)-IPTT and 4(S)-ETT as chiral auxiliaries in this context. [] This suggests that 3-acetylthiazolidine-2-thione and its derivatives offer a versatile platform for developing efficient and enantioselective aldol reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)